molecular formula C11H14Cl2N2S B13458824 2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride

Cat. No.: B13458824
M. Wt: 277.2 g/mol
InChI Key: XYCJSZBOWUTTKT-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride is a chemical compound that features a pyrrolidine ring fused to a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and benzothiazole rings in its structure provides unique chemical properties that can be exploited for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme, thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride
  • 2-(Pyrrolidin-3-yl)pyridine dihydrochloride
  • 2-(Pyrrolidin-3-yl)thiazole dihydrochloride

Uniqueness

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride is unique due to the presence of both the pyrrolidine and benzothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets compared to similar compounds that may only contain one of these rings.

Properties

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1,3-benzothiazole;dihydrochloride

InChI

InChI=1S/C11H12N2S.2ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;;/h1-4,8,12H,5-7H2;2*1H

InChI Key

XYCJSZBOWUTTKT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=CC=CC=C3S2.Cl.Cl

Origin of Product

United States

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